molecular formula C10H14ClF2N5 B12216529 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12216529
M. Wt: 277.70 g/mol
InChI Key: HJJZJONSFUINNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a fluorinated pyrazole derivative with a hydrochloride salt formulation. The compound features a difluoromethyl group on the pyrazole ring, which is known to enhance metabolic stability and lipophilicity in medicinal chemistry applications .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-5-8(16(2)14-7)6-13-9-3-4-17(15-9)10(11)12;/h3-5,10H,6H2,1-2H3,(H,13,15);1H

InChI Key

HJJZJONSFUINNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2)C(F)F)C.Cl

Origin of Product

United States

Preparation Methods

Halogenation and Diazotization-Coupling Strategy

A foundational approach adapted from pyrazole derivatization involves halogenation followed by diazotization and coupling. Starting with N-methyl-3-aminopyrazole, bromine or iodine introduces a halogen at the pyrazole 4-position. Subsequent diazotization with sodium nitrite under acidic conditions generates a diazonium salt, which couples with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide. This method avoids isomer formation, a critical advantage over traditional cyclization routes.

Reaction Conditions :

  • Halogenation: Conducted in aqueous medium at 0–25°C for 4–6 hours.

  • Diazotization: Requires pH <1, maintained with hydrochloric acid, at -5°C to 5°C.

  • Coupling: Tetrahydrofuran (THF) solvent, 35–50°C, with cuprous oxide catalysis.

Yield and Purity :

  • Halogenation: 85–90% yield.

  • Coupling: 85–88% yield, >98% purity.

Grignard Exchange and Carboxylation

The halogenated intermediate undergoes Grignard exchange with isopropyl magnesium chloride, forming a magnesium complex that reacts with carbon dioxide to introduce the carboxylic acid group. Quenching with aqueous sodium carbonate and recrystallization yields the final product.

Optimization Insights :

  • Solvent : THF or diethyl ether enhances Grignard reactivity.

  • Temperature : -10°C to 0°C during CO₂ introduction prevents side reactions.

  • Workup : Ethyl acetate extraction followed by heptane recrystallization achieves >99.5% purity.

Advanced Difluoromethylation Techniques

Potassium Difluoromethyl Trifluoroborate Coupling

The use of potassium difluoromethyl trifluoroborate (KDFMT) as a difluoromethyl source is pivotal. This reagent reacts with diazonium salts under mild conditions, minimizing decomposition and improving atom economy. Comparative studies show KDFMT outperforms chlorodifluoromethane in yield (88% vs. 72%) and selectivity.

Mechanistic Analysis :
The reaction proceeds via radical intermediates, with cuprous oxide facilitating single-electron transfers. NMR studies confirm the retention of pyrazole regiochemistry post-coupling.

Reductive Amination Approaches

Amine-Alkylation and Salt Formation

An alternative route involves reductive amination between 1-(difluoromethyl)pyrazol-3-amine and 2,5-dimethylpyrazol-3-ylmethyl chloride. Sodium cyanoborohydride in methanol at pH 5–6 drives the reaction, followed by HCl treatment to form the hydrochloride salt.

Key Data :

  • Yield : 70–75% after purification.

  • Purity : 98–99% by HPLC.

Challenges :

  • Competing N-alkylation at pyrazole N1 requires careful stoichiometry.

  • Moisture-sensitive intermediates necessitate inert atmosphere handling.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors for halogenation and coupling steps, reducing reaction times from hours to minutes. A pilot-scale study achieved 92% conversion in the diazotization step with a residence time of 8 minutes.

Advantages :

  • Enhanced heat transfer and mixing efficiency.

  • Reduced solvent usage (30% less THF).

Analytical Validation and Quality Control

Structural Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.80 (s, 1H, pyrazole-H), 6.02 (t, J = 54 Hz, 1H, CF₂H), 3.95 (s, 3H, N-CH₃).
    HPLC :

  • Retention time: 12.3 minutes (C18 column, 70:30 acetonitrile:water).

Impurity Profiling

Common impurities include:

  • Isomeric byproducts : <0.2% when using KDFMT.

  • Unreacted intermediates : Controlled via in-process HPLC monitoring.

Comparative Analysis of Methods

MethodTotal YieldPurityScalabilityCost Efficiency
Halogenation-Coupling64%>99.5%HighModerate
Reductive Amination70%98–99%MediumLow
Continuous Flow75%99%Very HighHigh

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride exhibits significant biological activity, making it a candidate for drug development. Its structure allows for interactions with various enzymes and receptors, which may lead to enzyme inhibition or modulation of receptor activity .

Potential Therapeutic Uses:

  • Anti-inflammatory Agents: Compounds with similar pyrazole structures have shown promising anti-inflammatory effects in various studies. For instance, pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .
  • Anticancer Activity: Pyrazole analogs have been investigated for their anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Agricultural Applications

The unique properties of this compound also lend themselves to agricultural uses. Pyrazole derivatives are explored as herbicides and fungicides due to their biological activity against plant pathogens . The difluoromethyl group enhances the binding affinity to specific biological targets, potentially leading to effective herbicidal activity.

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups exhibited higher anti-inflammatory effects compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Evaluation

Research on pyrazole derivatives demonstrated their ability to bind effectively to cyclooxygenase receptors, showing promise as anticancer agents. The binding affinity was assessed through molecular docking studies, revealing potential pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • The difluoromethyl group is conserved across all compounds, suggesting a shared role in enhancing electronegativity and hydrogen bonding capabilities.
  • Molecular Weight :
    • The target compound’s estimated molecular weight aligns with analogs containing extended substituents (e.g., ethyl or pyrrole groups), indicating comparable bioavailability and drug-likeness.

Physicochemical Properties

While specific data (e.g., solubility, melting point) for the target compound are unavailable, inferences can be drawn from analogs:

  • Hydrochloride Salt Formation : All compounds are hydrochloride salts, improving aqueous solubility compared to free bases .

Biological Activity

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes its biological activity based on various studies and findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluoromethyl group and two interconnected pyrazole rings, which are known for their diverse biological activities. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Pharmacological Activities

Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives. For instance, compounds similar to 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine have shown significant inhibitory effects against various cancer cell lines. A notable study evaluated a series of pyrazoles for their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, revealing promising results in combination with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity
Pyrazole derivatives exhibit antimicrobial properties as well. Research indicates that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against pathogenic fungi. The mechanism often involves the disruption of cellular processes in microbial cells, leading to cell death .

Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been documented. Studies suggest that these compounds can inhibit inflammatory pathways, thereby reducing symptoms associated with inflammatory diseases .

The biological activities of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine are largely attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Antioxidant Properties : Some studies indicate that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
  • Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activity in synthesized pyrazole derivatives through DPPH radical scavenging assays .
Goulioukina et al. (2016)Evaluated the anticancer effects of pyrazoles on breast cancer cell lines, showing enhanced cytotoxicity when combined with doxorubicin .
Recent Review (2021)Summarized the diverse biological activities of pyrazole derivatives, emphasizing their potential in drug design due to their multifaceted pharmacological effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and what purification methods ensure high purity?

The compound can be synthesized via alkylation of pyrazole derivatives using reagents like hydrazine hydrate or phenyl hydrazine in polar aprotic solvents (e.g., DMF or DMSO) with a base such as K2_2CO3_3. A typical procedure involves refluxing intermediates with nucleophilic agents (e.g., cyclopropanamine) and catalysts like copper(I) bromide . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from methanol or ethanol to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • NMR spectroscopy (1H and 13C) identifies proton environments and carbon frameworks, particularly distinguishing pyrazole ring substituents and methylene bridges .
  • High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns (e.g., m/z 215 [M+H]+ observed in related analogs) .
  • Elemental analysis validates empirical formulas (e.g., C11_{11}H18_{18}ClN5_5) .

Q. How does the compound's solubility profile influence experimental design?

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating biological assays. Solubility in organic solvents (e.g., THF, DMSO) should be tested empirically, as substituents like difluoromethyl groups may alter polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Catalyst screening : Copper(I) bromide in improved coupling efficiency by 18% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions .
  • Temperature control : Maintaining 35–40°C during alkylation minimizes decomposition .
  • Flow chemistry : Continuous reactors (mentioned in ) could enhance reproducibility for large-scale synthesis .

Q. What mechanistic insights explain its enzyme inhibition or metal-chelating properties?

Docking studies and molecular dynamics simulations can model interactions with enzyme active sites (e.g., hydrogen bonding with pyrazole N-atoms). Spectrophotometric titrations (e.g., UV-vis with Fe2+^{2+}/Zn2+^{2+}) quantify metal-binding affinities, which correlate with bioactivity .

Q. How can contradictory data on biological activity be resolved?

  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew bioassay results .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} curves across multiple cell lines or enzymatic assays to identify context-dependent effects .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 3-methyl-1-phenylpyrazol-5-amine analogs) to isolate substituent-specific effects .

Q. What experimental designs assess environmental stability and degradation pathways?

  • Abiotic studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H2_2O2_2) to simulate environmental conditions. Monitor degradation via LC-MS .
  • Biotic studies : Use soil or microbial cultures to identify metabolites (e.g., dealkylated products) and persistence using OECD 301/307 guidelines .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on YieldReference
CatalystCopper(I) bromide+18%
SolventDMSO+12% vs. THF
Temperature35°CMinimizes side products
PurificationEthyl acetate/hexane>95% purity

Q. Table 2. Stability Under Environmental Stressors

ConditionHalf-Life (Days)Major DegradantsReference
UV light (254 nm)7.2Difluoromethyl-oxidized product
pH 9.03.5Pyrazole ring cleavage
Soil microbiota14.8N-Dealkylated analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.